

# for Researchers, Scientists, and Drug Development Professionals

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## Compound of Interest

Compound Name: 4,4'-Biphenyldicarboxylate

Cat. No.: B8443884

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This technical guide provides a comprehensive overview of the crystal structure of **4,4'-biphenyldicarboxylate**, a molecule of significant interest in the fields of materials science and drug development. It serves as a valuable building block for the synthesis of metal-organic frameworks (MOFs) and other supramolecular assemblies. This guide will delve into the crystallographic parameters of a well-characterized solvated form of biphenyl-4,4'-dicarboxylic acid, detail the experimental protocols for its synthesis and crystallization, and provide a logical workflow for its structural determination.

## Introduction

4,4'-Biphenyldicarboxylic acid (H<sub>2</sub>BPDC) is a rigid, linear organic linker that has been extensively utilized in the construction of porous crystalline materials.[1] Its dicarboxylate functional groups readily coordinate with metal ions, leading to the formation of highly ordered, three-dimensional structures with potential applications in gas storage, catalysis, and drug delivery.[2] Understanding the precise molecular geometry and packing of this molecule in the crystalline state is paramount for the rational design of novel materials with tailored properties. This guide focuses on the crystal structure of biphenyl-4,4'-dicarboxylic acid co-crystallized with N,N-dimethylformamide (DMF), a common solvent used in its synthesis and crystallization.[3]

## Crystal Structure Data

The crystallographic data presented here pertains to the N,N-dimethylformamide monosolvate of biphenyl-4,4'-dicarboxylic acid (C<sub>14</sub>H<sub>10</sub>O<sub>4</sub>·2C<sub>3</sub>H<sub>7</sub>NO).[3] In this structure, the biphenyl-4,4'-dicarboxylic acid molecule is located on a crystallographic center of inversion and forms

hydrogen bonds with two DMF molecules.[3] These hydrogen-bonded units then assemble into infinite chains.[3]

## Unit Cell Parameters

The unit cell parameters define the dimensions and angles of the fundamental repeating unit in the crystal lattice.

Parameter	Value[3]
Crystal System	Triclinic
Space Group	P-1
a	7.666 (7) Å
b	7.774 (7) Å
c	9.099 (8) Å
$\alpha$	88.549 (10)°
$\beta$	73.596 (10)°
$\gamma$	65.208 (7)°
Volume	469.6 (7) Å <sup>3</sup>
Z	1

## Selected Bond Lengths and Angles

The following tables summarize key intramolecular bond lengths and angles for the biphenyl-4,4'-dicarboxylic acid molecule within the crystal structure. These values provide insight into the molecular geometry.

Table 2.2.1. Selected Bond Lengths

Bond	Length (Å)
C1-C1'	1.492 (3)
C1-C2	1.393 (2)
C1-C6	1.395 (2)
C2-C3	1.391 (2)
C3-C4	1.393 (2)
C4-C5	1.390 (2)
C4-C7	1.496 (2)
C5-C6	1.390 (2)
C7-O1	1.260 (2)
C7-O2	1.267 (2)

Table 2.2.2. Selected Bond Angles

Angle	Value (°)
C2-C1-C6	118.0 (2)
C2-C1-C1'	121.0 (2)
C6-C1-C1'	121.0 (2)
C3-C2-C1	121.1 (2)
C2-C3-C4	120.7 (2)
C5-C4-C3	118.1 (2)
C5-C4-C7	120.8 (2)
C3-C4-C7	121.1 (2)
O1-C7-O2	124.0 (2)
O1-C7-C4	118.0 (2)
O2-C7-C4	118.0 (2)

## Torsion Angles

Torsion angles describe the rotation around a chemical bond. The torsion angle between the two phenyl rings of the biphenyl moiety is of particular interest as it defines the planarity of the molecule.

Atoms (A-B-C-D)	Angle (°)
C6-C1-C1'-C2'	-36.9 (3)
C2-C1-C1'-C6'	-36.9 (3)
C2-C1-C1'-C2'	144.1 (2)
C6-C1-C1'-C6'	144.1 (2)

## Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound, followed by the growth of high-quality single crystals, and finally, analysis by X-ray diffraction.

## Synthesis of 4,4'-Biphenyldicarboxylic Acid

Several methods for the synthesis of 4,4'-biphenyldicarboxylic acid have been reported. A common approach involves the oxidation of 4,4'-disubstituted biphenyls.<sup>[4]</sup> Another method involves a reductive coupling reaction.<sup>[5]</sup> A representative synthesis procedure is as follows:

- **Reaction Setup:** A mixture of a 4,4'-dialkylbiphenyl (e.g., 4,4'-dimethylbiphenyl) is combined with an oxidation catalyst, such as a mixture of cobalt and manganese salts, in a solvent like acetic acid.<sup>[4]</sup>
- **Oxidation:** The reaction mixture is heated under pressure in the presence of molecular oxygen.<sup>[4]</sup>
- **Isolation:** After the reaction is complete, the mixture is cooled, and the crude 4,4'-biphenyldicarboxylic acid precipitates.
- **Purification:** The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent, such as absolute methanol, to yield a high-purity product.<sup>[6][7]</sup>

## Crystallization

The growth of single crystals suitable for X-ray diffraction is a critical step.<sup>[8]</sup> For the biphenyl-4,4'-dicarboxylic acid N,N-dimethylformamide monosolvate, the following procedure was reported:

- **Dissolution:** Biphenyl-4,4'-dicarboxylic acid is suspended in N,N-dimethylformamide (DMF).<sup>[3]</sup>
- **Heating:** The suspension is heated to facilitate dissolution.<sup>[3]</sup>
- **Slow Cooling:** The hot solution is allowed to cool slowly to room temperature.
- **Crystal Formation:** Over time, colorless crystals of the solvated compound form.<sup>[3]</sup>

## Single-Crystal X-ray Diffraction (SCXRD)

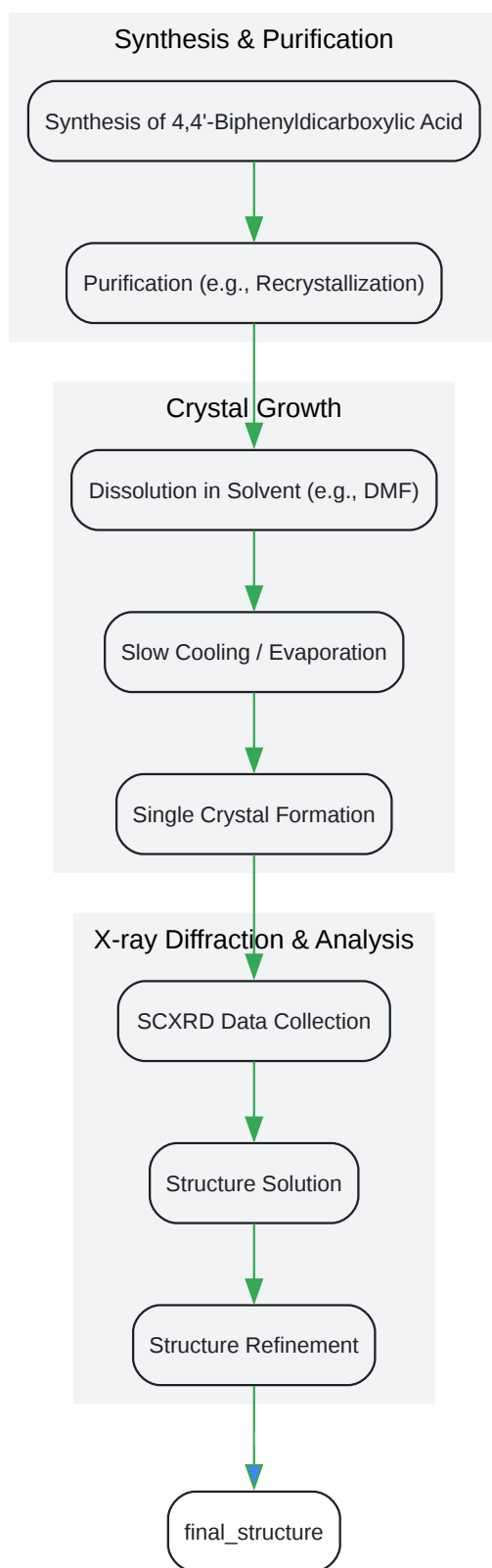
The definitive method for determining the three-dimensional arrangement of atoms in a crystal is single-crystal X-ray diffraction.

- **Crystal Mounting:** A suitable single crystal is selected and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated. For the reported structure of the DMF solvate, Mo K $\alpha$  radiation was used, and the data was collected at a low temperature (150 K) to minimize thermal vibrations.[3]
- **Structure Solution:** The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.
- **Structure Refinement:** The initial structural model is refined against the experimental data to improve the accuracy of the atomic positions, bond lengths, and bond angles.

## Visualizations

### Experimental Workflow

The following diagram illustrates the general workflow for the determination of the crystal structure of **4,4'-biphenyldicarboxylate**.

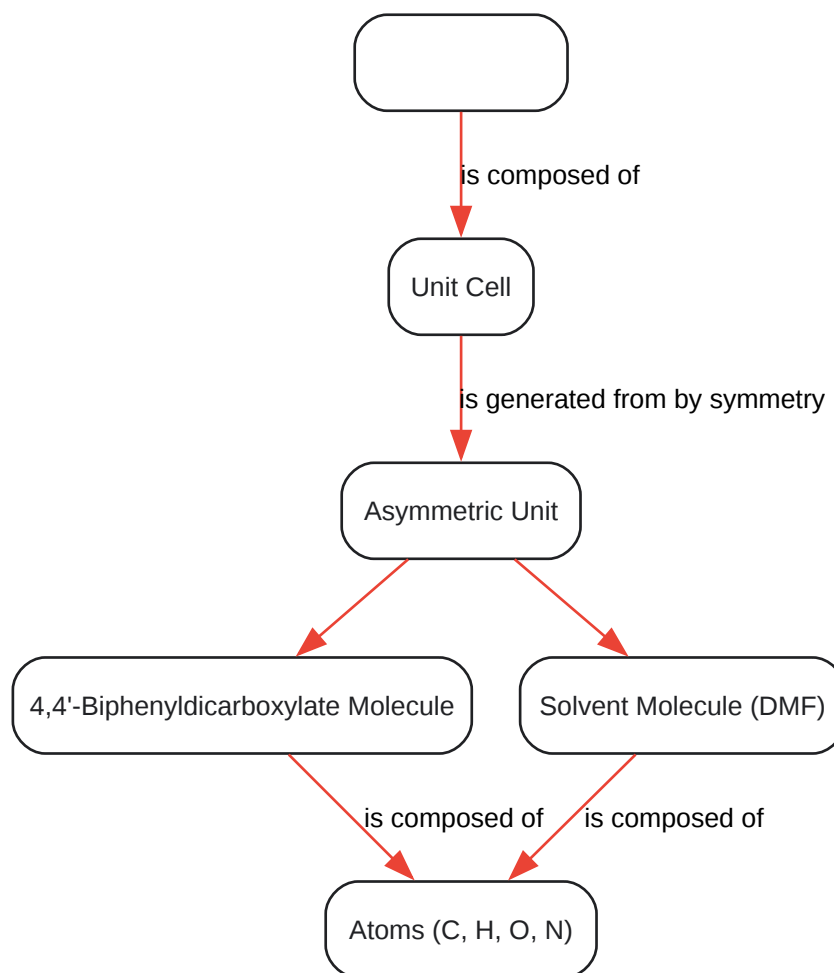


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Caption: Experimental workflow for crystal structure determination.

## Logical Relationship of Structural Components

The diagram below illustrates the hierarchical relationship of the components that define the crystal structure.



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